molecular formula Li2MnO3 B15351380 Lithium manganite

Lithium manganite

Cat. No.: B15351380
M. Wt: 116.9 g/mol
InChI Key: MYKKJHPKWUYDHJ-UHFFFAOYSA-N
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Description

Lithium Manganite (Li2MnO3) is an advanced inorganic compound serving as a critical material in energy storage and environmental remediation research. It is supplied as a high-purity powder, characterized by its molecular weight of 116.82 g/mol and the canonical SMILES structure [Li+].[Li+].[O-] Mn [O-] . In lithium-ion battery (LIB) research, this compound is a cornerstone for developing next-generation lithium-rich manganese-based (LRM) cathodes . These materials are pivotal due to their ultra-high theoretical specific capacity exceeding 250 mAh g⁻¹, which is driven by the unique participation of both cationic and anionic redox reactions during cycling . This makes LRMs, with compositions often described as xLi2MnO3·(1-x)LiTMO2, promising for achieving energy densities over 400 Wh kg⁻¹, a key goal for electric vehicles and grid storage . Research focuses on overcoming challenges such as irreversible oxygen release, phase transitions, and manganese dissolution through surface engineering strategies like coating and doping . Beyond batteries, this compound demonstrates significant potential in photocatalysis. When anchored on mesoporous networks like ceria (CeO₂), it forms nanocomposites that act as highly efficient S-scheme heterojunctions . These structures enhance the separation of photocarriers, enabling applications such as the rapid photoreduction of toxic Hg(II) ions under visible light with high stability and reusability . Furthermore, its spinel-related structure is exploited in lithium extraction technologies, where it serves as a selective adsorbent for recovering lithium from brine sources . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling guidelines.

Properties

Molecular Formula

Li2MnO3

Molecular Weight

116.9 g/mol

IUPAC Name

dilithium;dioxido(oxo)manganese

InChI

InChI=1S/2Li.Mn.3O/q2*+1;;;2*-1

InChI Key

MYKKJHPKWUYDHJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[O-][Mn](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Lithium manganite (LiMn2O4) is a spinel oxide that has applications in lithium-ion batteries as a cathode material . Its use is motivated by the abundance and cost-effectiveness of manganese, offering a safer alternative to other materials like nickel and cobalt .

Scientific Research Applications

Capacity Fading Mechanisms: this compound (LiMn2O4) is often used to study capacity loss because of its pronounced Mn(II) ion dissolution . Capacity fading in lithium-ion batteries is dominated by structural transformation and transition metal dissolution of the cathode . Factors that contribute to capacity fading include manganese(III) disproportionation, Jahn-Teller distortion, and particle cracks, which result in manganese dissolution . Additionally, manganese dissolution can trigger irreversible structural evolution, which consumes active cathode components . Lithium-rich LiMn2O4 with lithium/manganese disorder and surface reconstruction can suppress irreversible phase transition and manganese dissolution .

Manganese Dissolution: Research indicates that spinel this compound (LiMn2O4) suffers capacity loss due to manganese dissolution . During battery cycling, manganese deposition on the anode increases, with this compound (LMO) showing more severe dissolution than lithium-rich LiMn2O4 (LR-LMO) . By the end of 100 cycles, the concentration of manganese for LMO can reach approximately 110 ppm, while LR-LMO remains under 38 ppm .

Alternative Cathode Material: Manganese is a promising alternative to nickel and cobalt in lithium-ion battery cathodes . Manganese-based cathodes can perform effectively with larger particles, which reduces production costs . A semi-ordered nanoscale structure enhances battery performance .

Synthesis of this compound Hydrates: Layered spinel this compound hydrate (LHMO-LS) can be synthesized using a hydrothermal lithiation process, resulting in a hierarchical structure of two-dimensional nanosheets . Electrochemical performance tests show that LHMO-LS combines diffusion-controlled and pseudocapacitive charge storage mechanisms, with high capacity output and rate capability, when used as a cathode material for lithium-ion batteries .

High-Entropy Manganite: Nano-engineered composite oxides can enhance electrochemical properties . Vertically aligned nanocomposites of lanthanum strontium manganite and doped ceria can be used as functional layers in high-temperature energy conversion devices .

Layered Lithium Manganese Oxide Compound: A novel lithium manganese oxide compound can be created in which oxygen anions, lithium cations, and manganese cations are arranged in layers . This compound is suitable for use as a cathode in an electrochemical cell . The average valency of the manganese cations ranges from +3 to +4, with the oxygen anions in a cubic-close-packed arrangement .

Lithium Sorption Kinetics: Researchers have studied the synthesis of inorganic sorbents based on manganese oxide compounds for lithium extraction . A sorbent prepared at a molar ratio of Li/Mn = 1 showed the highest lithium capacity of 6.6 mg/g .

Data Table

MaterialDescriptionApplication
Spinel this compound (LiMn2O4)Model material; suffers capacity loss due to Mn(II) ion dissolution.Study of capacity fading mechanisms in lithium-ion batteries.
Lithium-rich LiMn2O4 (LR-LMO)Exhibits less Mn dissolution compared to LMO.Suppression of irreversible phase transition and manganese dissolution.
Manganese-based CathodesCost-effective, safer alternative to nickel and cobalt.Cathode material in lithium-ion batteries.
LHMO-LSHierarchical structure consisting of two-dimensional nanosheets.Cathode material with high capacity output and rate capability.
La0.8Sr0.2MnO3/Ce0.9Gd0.1O2−δ (LSM/GDC)Self-assembled vertically aligned nanocomposite.Functional layers in high-temperature energy conversion devices.
Layered Lithium Manganese Oxide CompoundOxygen anions, lithium cations, and manganese cations are arranged in layers.Cathode in an electrochemical cell.
Manganese Oxide SorbentsSynthesized inorganic sorbents based on manganese oxide compounds.Lithium extraction.

Case Studies

  • Manganese Dissolution in this compound (LiMn2O4):
    • Objective: To quantify the degree of manganese dissolution in this compound (LMO) and lithium-rich LiMn2O4 (LR-LMO) .
    • Method: Inductively coupled plasma-atomic emission spectrometry (ICP-AES) and synchrotron XRF were used to quantify the amount of manganese deposited on the anode in half cells and full cells .
    • Results: LMO showed more severe manganese dissolution than LR-LMO at identical cycle rates. After 100 cycles, the concentration of manganese for LMO reached approximately 110 ppm, while that of LR-LMO remained under 38 ppm . For full-cell graphite anodes, XRF results showed that manganese absorption intensity on the graphite electrode for LR-LMO was three times less than that of LMO after 50 cycles .
    • Conclusion: LMO experiences significant manganese dissolution during cycling, which contributes to capacity fading. LR-LMO exhibits less manganese dissolution, making it a more stable material for long-life batteries .
  • Electrochemical Performance of LHMO-LS as a Cathode Material:
    • Objective: To study the electrochemical performance of layered spinel this compound hydrate (LHMO-LS) as a cathode material for lithium-ion batteries .
    • Method: LHMO-LS was synthesized via a one-step hydrothermal lithiation process. The electrochemical performance of the material was then tested .
    • Results: The LHMO-LS material combines diffusion-controlled and pseudocapacitive charge storage mechanisms, with high capacity output and rate capability .
    • Conclusion: LHMO-LS is a promising cathode material for lithium-ion batteries due to its high capacity and rate capability .
  • Lithium Sorption on Synthesized Manganese Oxide Inorganic Sorbent:
    • Objective: To study the lithium sorption kinetics on synthesized manganese oxide inorganic sorbents .
    • Method: Manganese oxide sorbents were synthesized, and their lithium sorption kinetics were studied at temperatures of 25 and 35 °C .
    • Results: A sorbent prepared at a molar ratio of Li/Mn = 1 showed the highest capacity, which was 6.6 mg/g of lithium .
    • Conclusion: Manganese oxide sorbents can be effectively used for lithium extraction, with the molar ratio of Li/Mn being a critical factor in determining the sorption capacity .

Comparison with Similar Compounds

Table 1: Key Properties of Lithium Manganite and Related Cathode Materials

Compound Crystal Structure Specific Capacity (mAh/g) Thermal Stability Cycle Life (cycles) Cost
This compound (LMO) Layered/Spinel 100–148 Moderate 500–1,000 Low
Lithium cobaltite (LCO) Layered 140–160 Poor 500–800 High
Lithium iron phosphate (LFP) Olivine 150–170 Excellent >2,000 Moderate
NCM (LiNiCoMnO₂) Layered 160–220 Moderate 1,000–2,000 High
Li-rich NCM (LR-NCM) Composite 250–300 Moderate 800–1,200 High

Structural Insights :

  • Lithium cobaltite (LCO) : Offers high energy density but suffers from cobalt’s toxicity and cost .
  • Lithium iron phosphate (LFP) : Olivine structure provides superior thermal stability but lower conductivity .
  • NCM and LR-NCM : Layered structures with mixed transition metals (Ni, Co, Mn) enhance capacity but require complex synthesis .

Performance in LIBs

Mn Dissolution and Mitigation

This compound faces Mn dissolution during cycling, where Mn²⁺ ions migrate to the anode, degrading performance . Solutions include:

  • Surface coatings (e.g., graphite oxide) to reduce electrolyte contact .
  • Crown ether-based polymers (e.g., PVB-18C6) to trap Mn ions .

In contrast, LFP and NCM exhibit minimal transition metal dissolution, contributing to their longer cycle life .

Thermal and Phase Stability

  • This compound undergoes phase transitions (e.g., monoclinic to spinel) at high temperatures, reducing surface area and increasing resistivity .
  • LFP retains structural integrity up to 300°C, making it safer for high-temperature applications .
  • LR-NCM leverages the Li₂MnO₃ component for high capacity but requires electrochemical activation above 4.5 V, posing challenges for electrolyte stability .

Research Directions and Innovations

  • Doping strategies : Al or Fe substitution improves this compound’s conductivity and reduces Mn dissolution .
  • Composite structures : Integration with conductive matrices (e.g., graphene) enhances rate capability .
  • Alternative applications : Lanthanum strontium manganite (LSMO) shows promise in spintronics due to its magnetoresistive properties, though this diverges from LIB applications .

Q & A

Q. How to optimize doping elements to balance this compound’s capacity and cycle life?

  • Methodology : Screen dopants (e.g., Ni, Co) via high-throughput combinatorial synthesis. Use X-ray absorption spectroscopy (XAS) to probe local Mn oxidation states and correlate with electrochemical performance (e.g., capacity fade <5% over 500 cycles) .

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